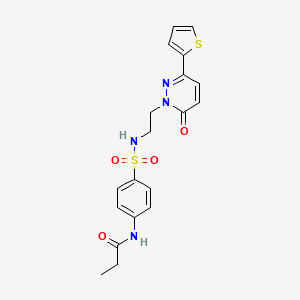![molecular formula C11H8ClF3N2OS B2749303 2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide CAS No. 1333521-68-8](/img/structure/B2749303.png)
2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide is an organic compound characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring, a trifluoromethyl group, a sulfanyl linkage, and a cyanomethylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide typically involves multiple steps:
Formation of the Phenyl Sulfanyl Intermediate: The initial step involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl thiol with an appropriate halogenated acetamide under basic conditions to form the phenyl sulfanyl intermediate.
Nucleophilic Substitution: The intermediate undergoes nucleophilic substitution with cyanomethyl groups, often facilitated by a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring precise reaction conditions and scalability.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and consistent production, reducing reaction times and improving yield.
Análisis De Reacciones Químicas
Types of Reactions
2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the nitrile group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the nitrile group.
Substituted Phenyl Derivatives: From nucleophilic aromatic substitution.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the preparation of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
Research into its pharmacological properties could lead to the development of new therapeutic agents
Industry
In material science, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may contribute to the design of novel polymers or coatings.
Mecanismo De Acción
The mechanism by which 2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the sulfanyl linkage may facilitate interactions with thiol-containing biomolecules. The cyanomethylacetamide moiety could play a role in modulating the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-3-(trifluoromethyl)phenyl thiol: Shares the phenyl sulfanyl structure but lacks the cyanomethylacetamide moiety.
N-(cyanomethyl)acetamide: Contains the cyanomethylacetamide group but lacks the phenyl sulfanyl structure.
2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}acetamide: Similar structure but without the cyanomethyl group.
Uniqueness
2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the trifluoromethyl and cyanomethylacetamide groups enhances its versatility in various applications, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl-N-(cyanomethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2OS/c12-9-2-1-7(5-8(9)11(13,14)15)19-6-10(18)17-4-3-16/h1-2,5H,4,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVOHOUULFJRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SCC(=O)NCC#N)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2749221.png)

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2749224.png)


![5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2749231.png)
![(E)-1-(3-phenoxypropyl)-2-styryl-1H-benzo[d]imidazole](/img/structure/B2749232.png)
![Ethyl 5-(3,3-dimethylbutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2749233.png)



![1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2749239.png)


